3-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide
Description
3-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a brominated pyrazole derivative with a molecular formula of C₅H₇Br₂N₂ and a molar mass of 294.93 g/mol. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity. This compound features a methyl group at the 1-position and a bromomethyl substituent at the 3-position of the pyrazole ring, with a hydrobromide counterion enhancing its stability and solubility. Its synthesis typically involves bromination and methylation steps, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
3-(bromomethyl)-1-methylpyrazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2.BrH/c1-8-3-2-5(4-6)7-8;/h2-3H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBJUZRSFHTJKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095410-83-4 | |
| Record name | 1H-Pyrazole, 3-(bromomethyl)-1-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095410-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Mechanisms
Bromination of 1-Methyl-1H-Pyrazole
The synthesis begins with the bromination of 1-methyl-1H-pyrazole, a five-membered aromatic heterocycle. Bromination at the methyl group is achieved through radical or electrophilic substitution mechanisms.
Radical Bromination Using N-Bromosuccinimide (NBS)
A widely reported method involves N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction proceeds in an inert solvent (e.g., dichloromethane or carbon tetrachloride) under reflux conditions:
$$
\text{1-Methyl-1H-pyrazole} + \text{NBS} \xrightarrow{\text{AIBN, } \Delta} \text{3-(Bromomethyl)-1-methyl-1H-pyrazole} + \text{Succinimide}
$$
This method offers regioselectivity for the methyl group, minimizing side reactions at the pyrazole ring.
Electrophilic Bromination with Molecular Bromine
Alternative approaches employ molecular bromine ($$ \text{Br}2 $$) in acetic acid as both solvent and catalyst. The reaction is conducted at 0–5°C to control exothermicity and prevent polybromination:
$$
\text{1-Methyl-1H-pyrazole} + \text{Br}2 \xrightarrow{\text{CH}_3\text{COOH}} \text{3-(Bromomethyl)-1-methyl-1H-pyrazole} + \text{HBr}
$$
Yields for this method typically range from 65% to 75%, with purity dependent on post-reaction purification steps.
Hydrobromide Salt Formation
The brominated intermediate is subsequently treated with hydrobromic acid ($$ \text{HBr} $$) to form the hydrobromide salt:
$$
\text{3-(Bromomethyl)-1-methyl-1H-pyrazole} + \text{HBr} \rightarrow \text{3-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide}
$$
This step is typically performed in anhydrous diethyl ether or ethanol, yielding the final product as a crystalline solid after filtration and drying.
Industrial-Scale Production
Process Optimization
Industrial synthesis prioritizes cost efficiency and scalability. Key considerations include:
- Continuous Flow Reactors : Enable precise temperature control and reduce reaction times compared to batch processes.
- Solvent Recycling : Acetic acid and dichloromethane are recovered via distillation, minimizing waste.
- Automated Purification : Crystallization using ethanol-water mixtures ensures ≥98% purity, as required for pharmaceutical applications.
Quality Control
Final product quality is verified through:
- High-Performance Liquid Chromatography (HPLC) : Purity assessment.
- Nuclear Magnetic Resonance (NMR) : Structural confirmation ($$ ^1\text{H} $$ and $$ ^{13}\text{C} $$).
- X-ray Diffraction (XRD) : Crystallinity analysis.
Reaction Optimization and Conditions
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (Br₂ method) | Prevents decomposition |
| Solvent Polarity | Low (e.g., CCl₄) | Enhances selectivity |
| Reaction Time | 4–6 hours | Maximizes conversion |
Comparative Analysis of Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| NBS Radical Bromination | High regioselectivity, mild conditions | Cost of NBS reagent |
| Molecular Br₂ | Low-cost reagents | Risk of over-bromination |
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.
Oxidation: The compound can be oxidized to form pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Research: It serves as a building block for the synthesis of bioactive molecules that can be used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is employed in the production of agrochemicals and specialty chemicals, where its reactivity is harnessed for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide depends on its specific application. In medicinal chemistry, the compound may act by interacting with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Brominated Pyrazole and Related Heterocycles
Key Observations :
- Positional Isomerism : The placement of bromine and methyl groups significantly alters reactivity. For example, 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole HBr (CAS 2126177-73-7) has bromine at the 4-position, which may sterically hinder reactions compared to the 3-bromomethyl analog.
- Heterocycle Core : Replacing pyrazole with pyridine (as in 3-(bromomethyl)pyridine HBr) reduces ring aromaticity and alters electronic properties, impacting nucleophilic substitution kinetics.
Reactivity Trends :
- Methylation Efficiency : Methylation using CH₃I and a base (e.g., NaH or K₂CO₃) is a common strategy, but yields depend on steric factors. Bulkier substituents (e.g., 4-bromo groups) may reduce reaction efficiency.
- Oxidation : The use of PCC to oxidize alcohols to aldehydes (as in ) highlights the compatibility of brominated pyrazoles with strong oxidizing agents.
Spectroscopic and Physical Properties
Table 3: Spectroscopic Data and Physical Properties
Key Findings :
- Thermal Stability: Brominated pyrazole hydrobromides (e.g., 4-bromo-3-(bromomethyl) derivative) decompose at higher temperatures (>280°C) compared to non-ionic analogs like thiophene derivatives.
- Spectroscopic Signatures : Aromatic protons in brominated heterocycles typically resonate between δ 7.2–8.0 ppm, with downfield shifts observed for aldehydes (δ ~9.5–10.0 ppm).
Biological Activity
3-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide is a pyrazole derivative with notable biological activity, particularly in the context of medicinal chemistry. This compound has garnered attention for its potential applications in drug development, particularly as an inhibitor of key enzymes involved in metabolic processes.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C5H8Br2N2
- CAS Number : 2095410-83-4
- SMILES Notation : C1=NN(C(Br)C=C1)C(C)=N
The presence of a bromomethyl group enhances the reactivity of the pyrazole ring, making it a valuable scaffold for further chemical modifications and biological evaluations.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Research indicates that this compound can inhibit lactate dehydrogenase (LDH), an enzyme critical for cellular metabolism and energy production.
Inhibition of Lactate Dehydrogenase (LDH)
A study highlighted the discovery and optimization of pyrazole-based inhibitors of LDH, where compounds similar to this compound exhibited low nanomolar inhibition of both LDHA and LDHB isoforms. These findings suggest that such compounds could serve as potential therapeutic agents in cancer treatment by disrupting metabolic pathways that favor tumor growth .
Case Studies and Research Findings
- Cell-Based Assays : In vitro studies demonstrated that compounds derived from the pyrazole scaffold, including this compound, showed significant inhibition of lactate production in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673). The results indicated sub-micromolar inhibition levels, underscoring the compound's potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : The optimization process involved modifying substituents on the pyrazole ring to enhance biological activity. The study provided insights into how different functional groups influence enzyme inhibition and cellular uptake, paving the way for the development of more potent derivatives .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (nM) | Target |
|---|---|---|---|
| This compound | LDH Inhibitor | <10 | LDHA/LDHB |
| Pyrazole Derivative A | Moderate LDH Inhibition | 50 | LDHA |
| Pyrazole Derivative B | Weak LDH Inhibition | 200 | LDHB |
The comparative analysis illustrates that this compound exhibits superior inhibitory properties against LDH compared to other derivatives.
Q & A
Q. What are the critical steps in synthesizing 3-(Bromomethyl)-1-methyl-1H-pyrazole hydrobromide, and how can purity be optimized?
The synthesis typically involves bromination of a methylpyrazole precursor under controlled conditions. Key steps include:
- Bromination : Reaction of 1-methyl-1H-pyrazole with N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .
- Salt Formation : Treatment with hydrobromic acid (HBr) to form the hydrobromide salt.
- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity, monitored by HPLC .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromomethyl resonance at δ ~4.5 ppm) .
- X-ray Crystallography : For unambiguous confirmation of molecular geometry, as demonstrated in analogous brominated pyrazole derivatives .
- Elemental Analysis : To validate stoichiometry (CHBrN) .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of bromomethylation?
Optimization studies show:
- Solvent Effects : Polar solvents (e.g., DMF) enhance bromine solubility but may require low temperatures (-10°C) to suppress dimerization .
- Catalysts : Lewis acids like FeCl improve regioselectivity, reducing byproducts such as 5-bromo isomers .
- Temperature : Higher yields (~85%) are achieved at 0°C compared to room temperature (~60%) due to reduced thermal degradation .
Q. What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) simulations can:
Q. How can contradictory data on the compound’s stability in aqueous solutions be resolved?
Conflicting reports on hydrolysis rates require:
- pH-Dependent Studies : Stability assays show decomposition accelerates above pH 7, with half-life reduced from 24 hrs (pH 5) to 2 hrs (pH 9) .
- Kinetic Analysis : Arrhenius plots reveal activation energy (E) of ~45 kJ/mol, suggesting hydrolysis is thermally sensitive .
Methodological Challenges
Q. What strategies mitigate byproduct formation during bromomethylation?
- Stepwise Bromination : Sequential addition of NBS in aliquots to control exothermicity.
- In Situ Quenching : Use of sodium thiosulfate to neutralize excess bromine .
- Chromatographic Monitoring : TLC (silica gel, hexane/EtOAc 3:1) to track reaction progress and isolate intermediates .
Q. How does the hydrobromide salt form impact solubility and bioactivity compared to the free base?
- Solubility : The salt form increases water solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base), critical for in vitro assays .
- Bioactivity : Enhanced ionic interactions with biological targets (e.g., enzyme active sites) improve inhibitory potency in kinase assays .
Applications in Medicinal Chemistry
Q. What role does this compound play in designing kinase inhibitors?
The bromomethyl group serves as a versatile handle for:
- Probe Synthesis : Conjugation to fluorophores (e.g., FITC) for cellular imaging .
- Covalent Inhibition : Targeting cysteine residues in kinases (e.g., EGFR), validated via MALDI-TOF mass spectrometry .
Q. Are there documented SAR (Structure-Activity Relationship) studies for derivatives of this compound?
Yes. Modifications at the pyrazole 3-position:
- Electron-Withdrawing Groups : Enhance electrophilicity, improving cross-coupling efficiency .
- Bulkier Substituents : Reduce metabolic clearance in hepatic microsomal assays .
Handling and Stability
Q. What storage conditions are recommended to prevent degradation?
- Temperature : Store at -20°C under inert gas (Ar/N) to minimize oxidative decomposition .
- Light Sensitivity : Amber vials are essential; UV-Vis studies show λ at 280 nm, indicating photolability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
